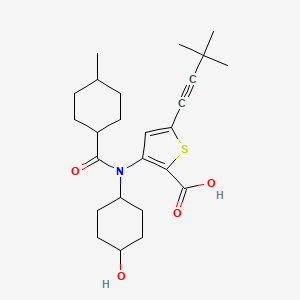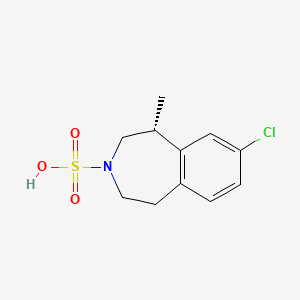
LX-2761
Overview
Description
LX2761 is a potent inhibitor of sodium/glucose cotransporter 1 (SGLT1), which is primarily located in the intestinal lumen. This compound has been developed to improve glycemic control in individuals with diabetes by inhibiting the absorption of glucose in the intestines . Unlike other inhibitors that affect both SGLT1 and SGLT2, LX2761 is designed to act specifically within the gastrointestinal tract, minimizing systemic side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LX2761 involves several key steps, including sp3-sp2 Suzuki coupling of a benzyl carbonate . The process typically involves the use of reagents such as trifluoracetic acid, and the reactions are monitored by reverse-phase high-performance liquid chromatography (HPLC) with UV detection . The synthetic route includes the preparation of intermediates like (3-chloro-4-methylphenyl)((3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone and (2R,3S,4R,5S,6S)-6-(3-chloro-4-methylphenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate .
Industrial Production Methods: The industrial production of LX2761 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated systems for reaction monitoring and purification, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: LX2761 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving LX2761 include trifluoracetic acid, methanol, and acetonitrile. The reactions are typically carried out under controlled temperatures and monitored using HPLC .
Major Products Formed: The major products formed from the reactions involving LX2761 include various intermediates that are crucial for its synthesis. These intermediates are further processed to obtain the final compound with high purity .
Scientific Research Applications
LX2761 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of sodium/glucose cotransporters . In biology and medicine, LX2761 is being investigated for its potential to improve glycemic control in diabetic patients by inhibiting glucose absorption in the intestines . Additionally, it has applications in the pharmaceutical industry for the development of new antidiabetic drugs .
Mechanism of Action
LX2761 exerts its effects by inhibiting the sodium/glucose cotransporter 1 (SGLT1) in the intestinal lumen . This inhibition prevents the absorption of glucose from the intestines into the bloodstream, thereby reducing postprandial glucose levels . The compound specifically targets the SGLT1 transporter, locking it in an outward-open conformation and blocking the substrate-binding site . This mechanism ensures that LX2761 acts locally within the gastrointestinal tract without affecting the renal SGLT1/2 mechanism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to LX2761 include empagliflozin, ertugliflozin, and sotagliflozin . These compounds also inhibit sodium/glucose cotransporters but differ in their specificity and site of action.
Uniqueness of LX2761: What sets LX2761 apart from other similar compounds is its specific action within the gastrointestinal tract. While other inhibitors like empagliflozin and ertugliflozin target both SGLT1 and SGLT2 and have systemic effects, LX2761 is designed to act locally, minimizing systemic side effects such as glycosuria-related infections . This unique property makes LX2761 a promising candidate for improving glycemic control in diabetic patients with fewer side effects .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36)/t26-,27-,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPZTRDIESRGTC-IXYVTWBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)




![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)




![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol](/img/structure/B608640.png)

